tert-Butyl methyl(3-oxobutyl)carbamate CAS number
tert-Butyl methyl(3-oxobutyl)carbamate CAS number
An In-depth Technical Guide to tert-Butyl methyl(3-oxobutyl)carbamate
Abstract
This technical guide provides a comprehensive overview of tert-butyl methyl(3-oxobutyl)carbamate, a bifunctional molecule of significant interest in synthetic organic chemistry and drug discovery. The document details its chemical identity, physicochemical properties, a robust synthetic pathway with mechanistic insights, and its applications as a versatile building block. Emphasis is placed on the strategic utility of its orthogonal functionalities—a ketone and a Boc-protected secondary amine. This guide is intended for researchers, chemists, and drug development professionals, offering detailed experimental protocols, safety information, and a framework for its practical application in the laboratory.
Chemical Identity and Properties
tert-Butyl methyl(3-oxobutyl)carbamate is a carbamate derivative featuring a ketone functional group. The presence of the tert-butyloxycarbonyl (Boc) group, a common protecting group for amines, makes this compound a stable and valuable intermediate for multi-step organic synthesis.
Systematic IUPAC Name: tert-butyl N-methyl-N-(3-oxobutyl)carbamate CAS Number: 1447607-14-8[1][2][3] Molecular Formula: C₁₀H₁₉NO₃[1] Molecular Weight: 201.26 g/mol [1]
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1447607-14-8 | [1][2][3] |
| Molecular Formula | C₁₀H₁₉NO₃ | [1] |
| Molecular Weight | 201.26 g/mol | [1] |
| Appearance | Predicted: Colorless to pale yellow oil or low-melting solid | N/A |
| Solubility | Expected to be soluble in common organic solvents (DCM, EtOAc, THF, MeOH) | N/A |
| Boiling Point | Not established | N/A |
| Melting Point | Not established | N/A |
Synthesis and Mechanistic Considerations
The synthesis of tert-butyl methyl(3-oxobutyl)carbamate is not widely documented in literature, but a logical and efficient two-step pathway can be designed based on fundamental organic reactions. The strategy involves an initial Aza-Michael addition followed by a standard Boc-protection.
Overall Synthetic Scheme:
The proposed synthesis starts from two readily available commercial reagents: methylamine and methyl vinyl ketone (MVK).
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Step 1: Aza-Michael Addition. Methylamine acts as a nucleophile in a conjugate addition to the α,β-unsaturated ketone, MVK. This reaction forms the key intermediate, 4-(methylamino)butan-2-one. This reaction is typically performed at low temperatures to control its exothermicity and minimize side reactions.
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Step 2: Boc-Protection. The resulting secondary amine is then protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a non-nucleophilic base like triethylamine (TEA) or in a biphasic system with a mild inorganic base. The base neutralizes the carbonic acid byproduct, driving the reaction to completion.
Caption: Synthetic workflow for tert-Butyl methyl(3-oxobutyl)carbamate.
Spectroscopic Characterization (Predicted)
Authenticating the structure of the final product is critical. Based on its molecular structure, the following spectroscopic signatures are expected.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Signature |
| ¹H NMR | δ (ppm): ~4.0-3.5 (t, 2H, -N-CH₂-), ~2.9 (s, 3H, -N-CH₃), ~2.7 (t, 2H, -CH₂-C=O), ~2.1 (s, 3H, -C(=O)-CH₃), 1.4 (s, 9H, -C(CH₃)₃). Note: Due to rotational isomers (rotamers) around the N-C(O) bond, some peaks may appear broadened or as two distinct sets. |
| ¹³C NMR | δ (ppm): ~208 (C=O, ketone), ~155 (C=O, carbamate), ~80 (-C(CH₃)₃), ~48 (-N-CH₂-), ~42 (-CH₂-C=O), ~35 (-N-CH₃), ~30 (-C(=O)-CH₃), ~28 (-C(CH₃)₃). |
| IR (Infrared) | ν (cm⁻¹): ~1710 (C=O stretch, ketone), ~1690 (C=O stretch, carbamate), ~2970 (C-H stretch, aliphatic). |
| Mass Spec (MS) | m/z (ESI+): 202.14 [M+H]⁺, 224.12 [M+Na]⁺. |
Applications in Research and Drug Development
The utility of tert-butyl methyl(3-oxobutyl)carbamate stems from its bifunctional nature, allowing for sequential or orthogonal chemical transformations.
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Boc-Protected Amine: The Boc group is a robust protecting group, stable to a wide range of nucleophilic, basic, and reductive conditions.[4] It can be cleanly removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to liberate the free secondary amine. This allows for subsequent reactions such as acylation, alkylation, or sulfonylation without affecting other parts of the molecule.
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Ketone Functionality: The ketone serves as an electrophilic handle for various carbon-carbon and carbon-heteroatom bond-forming reactions. Key applications include:
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Reductive Amination: To introduce further diversity by forming a new amine.
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Heterocycle Synthesis: As a precursor for synthesizing substituted pyridines, pyrimidines, or other heterocyclic systems crucial in medicinal chemistry.
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Aldol and Related Condensations: To build molecular complexity through C-C bond formation.
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The spatial separation of these two functional groups by an ethylene bridge makes it an ideal linker or building block in the synthesis of complex target molecules, such as kinase inhibitors or peptide mimetics, where precise positioning of functional groups is essential.
Caption: Orthogonal reactivity of tert-Butyl methyl(3-oxobutyl)carbamate.
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-(methylamino)butan-2-one
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Materials: Methylamine (40% solution in H₂O), Methyl vinyl ketone (MVK, ≥99%), Diethyl ether, Anhydrous magnesium sulfate.
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Safety Note: MVK is toxic and lachrymatory. Methylamine is a corrosive gas. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and cooled to 0 °C in an ice-water bath, add methylamine solution (e.g., 50 mL, excess).
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Slowly add methyl vinyl ketone (1.0 eq.) dropwise via a syringe or dropping funnel over 1 hour, ensuring the internal temperature does not exceed 10 °C.
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After the addition is complete, allow the mixture to stir at 0 °C for an additional 2 hours, then let it warm to room temperature and stir overnight.
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Extract the aqueous mixture with diethyl ether (3 x 50 mL).
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Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is often used directly in the next step without further purification.
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Protocol 2: Synthesis of tert-Butyl methyl(3-oxobutyl)carbamate
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Materials: Crude 4-(methylamino)butan-2-one, Di-tert-butyl dicarbonate (Boc₂O), Dichloromethane (DCM), Triethylamine (TEA) or Sodium Bicarbonate, Saturated aqueous sodium chloride (brine).
-
Procedure:
-
Dissolve the crude 4-(methylamino)butan-2-one (1.0 eq.) in DCM (approx. 0.2 M concentration).
-
Add triethylamine (1.2 eq.) to the solution and cool the mixture to 0 °C.
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In a separate flask, dissolve Boc₂O (1.1 eq.) in a small amount of DCM.
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Add the Boc₂O solution dropwise to the amine solution at 0 °C.
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Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, wash the reaction mixture sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the resulting crude oil by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
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Safety and Handling
While toxicological properties for this specific compound have not been fully investigated, data from structurally related compounds like tert-butyl carbamate should be considered.
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Hazard Identification: May cause skin, eye, and respiratory tract irritation.[5][6] May be harmful if swallowed or inhaled.
-
Personal Protective Equipment (PPE): Wear chemical safety goggles conforming to EN166, protective gloves (e.g., nitrile rubber), and a lab coat.[7] All handling should be performed in a chemical fume hood.[8]
-
First Aid Measures:
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[9]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[9]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[9]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[9]
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-
Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[9]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
tert-Butyl methyl(3-oxobutyl)carbamate is a highly valuable synthetic intermediate whose utility is derived from its constitution as a bifunctional building block. The presence of a ketone and a stable, yet readily cleavable, Boc-protected amine allows for a wide range of selective chemical manipulations. This guide has provided its core chemical data, a logical synthetic strategy with detailed protocols, and an overview of its potential applications in modern organic synthesis and pharmaceutical research. Proper adherence to the outlined safety protocols is essential for its handling and use in a laboratory setting.
References
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Yang, J. W., Pan, S. C., & List, B. (2009). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 86, 18. [Link]
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PubChem. tert-butyl N-(3-oxobutyl)carbamate. National Center for Biotechnology Information. [Link]
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Popović-Grle, S., et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Acta Pharmaceutica, 71(3), 335-364. [Link]
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Cole-Parmer. Material Safety Data Sheet - tert-Butyl carbamate. [Link]
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Fisher Scientific. Safety Data Sheet - tert-Butyl carbamate (alternative). [Link]
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Loev, B., & Kormendy, M. F. (1963). A New Synthesis of Carbamates. The Journal of Organic Chemistry, 28(12), 3421-3426. [Link]
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